Benzene, (2-chlorobutyl)
Description
Contextualization within Organohalogen Chemistry and Chlorinated Aromatic Derivatives Research
Organohalogen compounds are a broad class of organic molecules containing at least one halogen atom bonded to a carbon atom. britannica.com They are categorized based on the nature of the carbon skeleton, such as alkyl, vinylic, or aryl halides. britannica.com Benzene (B151609), (2-chlorobutyl)- is classified as a halogenated alkylbenzene, a specific type of chlorinated aromatic derivative. simply.science This classification is significant because the chlorine atom is not directly attached to the aromatic ring but to an alkyl side chain. This structural feature distinguishes its reactivity from aryl halides, where the halogen is bonded to an sp²-hybridized carbon of the benzene ring. simply.science
In the context of organohalogen chemistry, the carbon-chlorine bond in the butyl chain is a key functional group. britannica.com This bond is polar, with the carbon atom carrying a partial positive charge, making it susceptible to nucleophilic attack. The reactivity of such alkyl halides is generally higher than that of aryl halides but can be influenced by the steric hindrance and electronic effects of the adjacent phenyl group. simply.science Research into chlorinated aromatic derivatives like (2-chlorobutyl)benzene explores how the interplay between the alkyl halide portion and the aromatic ring influences reaction pathways and product formation.
Significance in Contemporary Synthetic Organic Chemistry and Chemical Transformations
The primary significance of Benzene, (2-chlorobutyl)- in synthetic organic chemistry lies in its role as a versatile intermediate for constructing more complex molecular architectures. The chlorine atom serves as an effective leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups onto the butyl side chain.
A notable application of chlorobutylbenzene isomers is in intramolecular Friedel-Crafts reactions. stackexchange.com For example, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), related compounds like (4-chlorobutyl)benzene (B1584573) can undergo cyclization to form tetralin, a bicyclic aromatic compound. stackexchange.com This type of reaction, known as a cyclialkylation, is a powerful tool for synthesizing fused ring systems. While the direct cyclization of (2-chlorobutyl)benzene would be more complex, the study of such reactions in its isomers highlights a key area of research in which these compounds are valuable. The potential for carbocation rearrangements during such reactions adds another layer of complexity and research interest. stackexchange.com
Historical Development and Evolution of Research Trajectories for Chlorobutylbenzene Isomers
The synthesis of chlorobutylbenzene compounds has been documented for several decades. A patent from 1945 describes a method for producing chlorobutyl-benzene by reacting 1,2-dichlorobutane (B1580518) with benzene in the presence of a Friedel-Crafts catalyst like aluminum chloride at low temperatures (below 30°C). google.com This early work was focused on controlling the reaction to introduce a single chlorobutyl substituent onto the benzene ring, preventing further reactions. google.com
Over time, research has evolved from simple synthesis to exploring the detailed mechanistic pathways and synthetic applications of different chlorobutylbenzene isomers. For instance, research has investigated the intramolecular Friedel-Crafts cyclization of isomers like (3-chlorobutyl)benzene and (4-chlorobutyl)benzene. stackexchange.comguidechem.com Studies have examined the competition between different reaction pathways, such as ring closure to form five- or six-membered rings and rearrangements via hydride shifts. stackexchange.com This focus on the comparative reactivity of isomers like (2-chlorobutyl)-, (3-chlorobutyl)-, and (4-chlorobutyl)benzene demonstrates a shift towards a more nuanced understanding of how the position of the chlorine atom on the alkyl chain dictates the outcome of chemical transformations. stackexchange.comguidechem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13Cl |
|---|---|
Molecular Weight |
168.66 g/mol |
IUPAC Name |
2-chlorobutylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
YFUMWHCUTNQDCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Reaction Mechanisms of Benzene, 2 Chlorobutyl
Nucleophilic Substitution Reactions at the Chlorobutyl Moiety
Nucleophilic substitution at the secondary carbon of the chlorobutyl group in Benzene (B151609), (2-chlorobutyl) can proceed through two distinct mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways. youtube.commsu.edu The preferred mechanism is influenced by the reaction conditions.
Kinetics and Stereochemistry of SN1 and SN2 Mechanisms
The SN2 mechanism is a single-step process where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. youtube.com This results in an inversion of stereochemistry at the chiral center. The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile, following second-order kinetics. youtube.commasterorganicchemistry.com For secondary alkyl halides like Benzene, (2-chlorobutyl), the SN2 pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. chadsprep.commasterorganicchemistry.com
The SN1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a planar carbocation intermediate. amherst.edu This is followed by a rapid attack of the nucleophile on the carbocation. Because the nucleophile can attack from either side of the planar carbocation, the SN1 reaction of a chiral starting material typically leads to a racemic or near-racemic mixture of enantiomers. youtube.com The rate of the SN1 reaction is dependent only on the concentration of the alkyl halide, exhibiting first-order kinetics. quizlet.com This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and the presence of a good leaving group. libretexts.org The benzylic position in Benzene, (2-chlorobutyl) can offer some stabilization to the carbocation, making the SN1 pathway more plausible than for a simple secondary alkyl halide.
Table 1: Comparison of SN1 and SN2 Reaction Characteristics for Benzene, (2-chlorobutyl)
| Feature | SN1 Mechanism | SN2 Mechanism |
| Kinetics | First-order: rate = k[Alkyl Halide] | Second-order: rate = k[Alkyl Halide][Nucleophile] |
| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |
| Stereochemistry | Racemization/partial inversion | Inversion of configuration |
| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |
Intramolecular Cyclization and Rearrangement Pathways
A significant reaction pathway for Benzene, (2-chlorobutyl) and its derivatives is intramolecular Friedel-Crafts alkylation. Under the influence of a Lewis acid catalyst, the chlorobutyl chain can act as an electrophile, attacking the aromatic ring to form a new ring. youtube.com For a (2-chlorobutyl)benzene system, this cyclization would lead to the formation of a tetralin derivative. The formation of six-membered rings through this type of reaction is generally favored over five- or seven-membered rings. masterorganicchemistry.comncert.nic.in
The mechanism involves the formation of a carbocation on the butyl chain, which is then attacked by the electron-rich benzene ring. youtube.com This is followed by the loss of a proton to restore aromaticity.
It is also important to consider the possibility of carbocation rearrangements, such as hydride shifts, which can occur during SN1 reactions or Friedel-Crafts alkylations, potentially leading to a mixture of products. masterorganicchemistry.com
Role of Solvent Effects and Counterions in Nucleophilic Attack
The choice of solvent plays a critical role in determining the outcome of nucleophilic substitution reactions. Polar protic solvents , such as water and alcohols, are capable of hydrogen bonding and can effectively solvate both the leaving group anion and the carbocation intermediate in SN1 reactions, thereby accelerating the rate. libretexts.org In contrast, polar aprotic solvents , like acetone (B3395972) or DMSO, lack this hydrogen-bonding ability. They can solvate cations but leave the nucleophile relatively "naked" and more reactive, which favors the SN2 mechanism. fiu.edu
The nature of the counterion associated with the nucleophile can also influence the reaction. While often considered a spectator ion, the counterion can affect the aggregation and reactivity of the nucleophile. For instance, in reactions involving metal acetates, the nature of the metal cation can influence the ester yield in nucleophilic substitution reactions. researchgate.net
Elimination Reactions to Form Olefinic Products
In the presence of a base, Benzene, (2-chlorobutyl) can undergo elimination reactions to form alkenes. The regioselectivity and stereoselectivity of these reactions are key considerations.
Regioselectivity (Saytzeff vs. Hofmann) and Stereoselectivity (E/Z)
Elimination of a proton can occur from either the C1 or C3 position of the butyl chain, leading to different constitutional isomers.
Saytzeff's Rule predicts that the major product will be the more substituted (and generally more stable) alkene. For Benzene, (2-chlorobutyl), this would be 1-phenyl-1-butene.
Hofmann's Rule predicts the formation of the less substituted alkene as the major product. In this case, that would be 4-phenyl-1-butene.
The outcome is largely determined by the steric bulk of the base used. Small, unhindered bases like ethoxide (CH₃CH₂O⁻) tend to favor the formation of the more stable Saytzeff product. libretexts.org Conversely, bulky bases such as tert-butoxide ((CH₃)₃CO⁻) experience steric hindrance when trying to access the more substituted β-hydrogen, leading to the preferential formation of the Hofmann product. masterorganicchemistry.com
Table 2: Regioselectivity in the E2 Elimination of a Secondary Alkyl Halide (2-Bromobutane) with Different Bases (Illustrative Data)
| Base | Saytzeff Product (%) | Hofmann Product (%) |
| Ethoxide (CH₃CH₂O⁻) | ~71 | ~29 |
| tert-Butoxide ((CH₃)₃CO⁻) | ~28 | ~72 |
This data for 2-bromobutane (B33332) illustrates the general trend expected for Benzene, (2-chlorobutyl).
The stereochemistry of the resulting double bond (E/Z isomerism) is also an important factor. In E2 reactions, the stereochemical outcome is often dictated by the requirement for an anti-periplanar arrangement of the departing proton and leaving group. This can lead to a high degree of stereoselectivity. For the elimination of 2-bromobutane, the trans (E) isomer is generally favored over the cis (Z) isomer. libretexts.org
Base-Mediated and Thermally Induced Elimination Studies
The strength of the base is a critical factor in determining whether substitution or elimination will be the major pathway. Strong bases favor E2 elimination, while weak bases are more likely to participate in SN1/E1 reactions. masterorganicchemistry.commasterorganicchemistry.com The competition between SN2 and E2 is also influenced by the basicity of the nucleophile; strongly basic nucleophiles tend to promote E2 elimination. masterorganicchemistry.com
Thermally induced elimination , or pyrolysis, is another pathway for the decomposition of alkyl halides. This process typically occurs in the gas phase at high temperatures and in the absence of a base. The mechanism often involves a four-membered cyclic transition state, leading to the formation of an alkene and a hydrogen halide. utexas.edu
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
Electrophilic aromatic substitution (EAS) is a characteristic class of reactions for benzene and its derivatives. msu.edu In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. msu.edu The mechanism typically involves a two-step process: the initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the rapid removal of a proton to restore the aromaticity of the ring. msu.edu
Directing Effects and Reactivity of the (2-chlorobutyl) Substituent
The (2-chlorobutyl) group attached to the benzene ring influences both the rate of reaction (reactivity) and the position of the incoming electrophile (directing effect). This influence is a combination of electronic and steric effects.
Reactivity and Electronic Effects : The (2-chlorobutyl) group is fundamentally an alkyl group. Alkyl groups are known to be activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org They donate electron density to the ring primarily through an inductive effect and hyperconjugation. stackexchange.comstackexchange.com The sp3-hybridized carbon of the alkyl group is less electronegative than the sp2-hybridized carbon of the benzene ring, leading to a net electron flow towards the ring, which stabilizes the positive charge of the arenium ion intermediate and speeds up the reaction. stackexchange.com The chlorine atom on the second carbon of the butyl chain is electron-withdrawing, but its inductive effect is significantly attenuated by the distance from the benzene ring and is generally outweighed by the electron-donating nature of the alkyl portion.
Directing Effects and Steric Hindrance : As an activating group, the (2-chlorobutyl) substituent is an ortho, para-director. libretexts.orglibretexts.org This means it directs incoming electrophiles to the positions ortho (C2 and C6) and para (C4) to the point of attachment. This is because the electron-donating nature of the alkyl group preferentially stabilizes the arenium ion intermediates where the positive charge is located on the carbon bearing the substituent, which occurs in ortho and para attack. However, the (2-chlorobutyl) group is sterically bulky, similar to a tert-butyl group. This steric hindrance significantly impedes the approach of the electrophile to the adjacent ortho positions. ucalgary.ca Consequently, substitution at the para position is strongly favored. For example, in the nitration of the structurally similar t-butylbenzene, the product distribution is heavily skewed towards the para isomer (79.5%), with only a small amount of the ortho isomer (12%) and even less of the meta isomer (8.5%). stackexchange.com
Table 1: Comparison of Reactivity and Product Distribution in Nitration for Various Alkylbenzenes
| Compound | Relative Rate of Nitration (Benzene = 1) | % Ortho Product | % Meta Product | % Para Product |
|---|---|---|---|---|
| Toluene (B28343) | 24 | 58.5 | 4.4 | 37.1 |
| Ethylbenzene (B125841) | - | - | - | - |
| Isopropylbenzene | - | - | - | - |
| t-Butylbenzene | 15.7 stackexchange.com | 12 stackexchange.com | 8.5 stackexchange.com | 79.5 stackexchange.com |
Nitration, Halogenation, Sulfonation, and Acylation Studies
Based on the directing effects of the (2-chlorobutyl) group, specific electrophilic aromatic substitution reactions are expected to yield predominantly the para-substituted product.
Nitration : The nitration of (2-chlorobutyl)benzene would be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). msu.edu The reaction is expected to yield primarily 1-(2-chlorobutyl)-4-nitrobenzene.
Halogenation : Halogenation, such as chlorination or bromination, involves reacting the aromatic compound with a halogen (e.g., Cl₂ or Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the halogen molecule to create a potent electrophile (e.g., "Cl⁺" or "Br⁺"). youtube.com The reaction with (2-chlorobutyl)benzene would produce mainly 1-chloro-4-(2-chlorobutyl)benzene or 1-bromo-4-(2-chlorobutyl)benzene.
Sulfonation : Sulfonation is typically achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). The electrophile is sulfur trioxide (SO₃). msu.edu This reaction is reversible. The sulfonation of (2-chlorobutyl)benzene would result in 4-(2-chlorobutyl)benzenesulfonic acid as the major product.
Friedel-Crafts Acylation : This reaction introduces an acyl group (-COR) to the benzene ring using an acyl chloride (RCOCl) or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly AlCl₃. sigmaaldrich.comyoutube.com The electrophile is a resonance-stabilized acylium ion. sigmaaldrich.comyoutube.com Acylation of (2-chlorobutyl)benzene with a reagent like acetyl chloride (CH₃COCl) would yield predominantly 1-(4-(2-chlorobutyl)phenyl)ethan-1-one. A key advantage of Friedel-Crafts acylation is that the acylium ion does not undergo rearrangement, and the resulting ketone product is deactivated towards further substitution, preventing polyacylation. sigmaaldrich.comlibretexts.org
Table 2: Summary of Electrophilic Aromatic Substitution Reactions on (2-chlorobutyl)benzene
| Reaction | Reagents | Electrophile | Expected Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(2-chlorobutyl)-4-nitrobenzene |
| Bromination | Br₂, FeBr₃ | "Br⁺" | 1-bromo-4-(2-chlorobutyl)benzene |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | 4-(2-chlorobutyl)benzenesulfonic acid |
Radical Reactions and Bond Dissociation Studies
Radical reactions of (2-chlorobutyl)benzene would primarily involve the alkyl side chain rather than the stable aromatic ring. The benzylic position (the carbon atom attached to the benzene ring) and the C-Cl bond are the most likely sites of radical activity.
Homolytic Cleavage of C-Cl Bonds
The carbon-chlorine bond in the (2-chlorobutyl) side chain can undergo homolytic cleavage, where the two electrons in the bond are split between the two atoms, forming a carbon radical and a chlorine radical. This process typically requires an input of energy, such as ultraviolet (UV) light or high temperatures.
C₆H₅-CH₂-CH(Cl)-CH₂-CH₃ → C₆H₅-CH₂-CH•-CH₂-CH₃ + •Cl
The stability of the resulting secondary carbon radical influences the ease of this cleavage. The synthesis of (2-chlorobutyl)benzene can sometimes proceed through radical chlorination of alkyl arenes, a process that relies on the formation of a chloroalkyl radical intermediate, indicating the feasibility of such species. vulcanchem.com
Radical Chain Reactions and Addition Processes
Once the secondary alkyl radical is formed from C-Cl bond cleavage, it can participate in various radical chain reactions. These reactions typically have three phases: initiation (the initial formation of radicals), propagation (a series of steps where radicals react to form new products and regenerate other radicals), and termination (the combination of two radicals to end the chain).
A common propagation step would be hydrogen abstraction, where the carbon radical removes a hydrogen atom from another molecule, creating a new radical and propagating the chain. Alternatively, the radical could add across a double or triple bond in an addition process if an unsaturated substrate is present.
While the C-Cl bond is a potential site for radical initiation, the benzylic hydrogens (on the carbon atom adjacent to the benzene ring) are also susceptible to radical attack. msu.edu Abstraction of a benzylic hydrogen would lead to a resonance-stabilized benzylic radical, which is often a more favorable pathway in the presence of radical initiators.
Organometallic and Metal-Mediated Transformations
The (2-chlorobutyl)benzene molecule offers two main sites for organometallic and metal-mediated reactions: the C-Cl bond on the alkyl chain and the π-system of the aromatic ring.
Reactions at the C-Cl Bond : The secondary alkyl chloride functionality can be transformed using various metals.
Grignard Reagent Formation : Reaction with magnesium metal (Mg) in an ether solvent would likely form a Grignard reagent, (2-phenylbutyl)magnesium chloride. However, the formation of Grignard reagents from secondary alkyl chlorides can be less straightforward than from primary halides and may be complicated by side reactions.
Metal-Catalyzed Cross-Coupling : The C-Cl bond can participate in cross-coupling reactions catalyzed by transition metals like palladium, nickel, or copper. These reactions form new carbon-carbon bonds and are fundamental in modern organic synthesis.
Ruthenium-Catalyzed Oxidation : Recent research has shown that secondary alkyl halides can be oxidized to ketones using a ruthenium catalyst with water as the oxidant. acs.org Applying this to (2-chlorobutyl)benzene would be expected to yield 4-phenylbutan-2-one.
Reactions Involving the Benzene Ring : The aromatic ring can coordinate to transition metals, altering its reactivity.
Dearomatization Reactions : Transition metals such as chromium, manganese, and osmium can form π-arene complexes with the benzene ring. researchgate.net This complexation renders the ring electrophilic and susceptible to nucleophilic attack, leading to dearomatization and the formation of complex, non-aromatic cyclic structures. researchgate.net For example, a chromium tricarbonyl complex, [(η⁶-C₆H₅-R)Cr(CO)₃], could be formed and then reacted with a nucleophile.
Table 3: Potential Metal-Mediated Transformations for (2-chlorobutyl)benzene
| Metal/Catalyst | Reaction Type | Substrate Site | Potential Product |
|---|---|---|---|
| Mg | Grignard Formation | C-Cl bond | (2-phenylbutyl)magnesium chloride |
| Ru-3 Complex | Catalytic Oxidation | C-Cl bond | 4-phenylbutan-2-one acs.org |
| Pd or Ni catalyst | Cross-Coupling | C-Cl bond | Aryl- or alkyl-substituted phenylbutane |
Grignard and Organolithium Reagent Formation and Utility
The conversion of Benzene, (2-chlorobutyl) into organometallic reagents like Grignard and organolithium reagents dramatically inverts the polarity of the reactive carbon center, transforming it from an electrophilic site into a potent nucleophile and a strong base. wikipedia.orglibretexts.orgsigmaaldrich.com
Grignard Reagent: The reaction of Benzene, (2-chlorobutyl) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (1-methyl-3-phenylpropyl)magnesium chloride. libretexts.orglibretexts.org The solvent is crucial as it solvates and stabilizes the magnesium center. libretexts.org The formation process involves the insertion of magnesium into the carbon-chlorine bond. youtube.com Due to the highly polar nature of the carbon-magnesium bond, with the carbon atom bearing a partial negative charge, this reagent acts as a strong nucleophile and base. libretexts.orgbyjus.com Consequently, all reactants and apparatus must be scrupulously dry, as Grignard reagents react readily with protic solvents like water to produce the corresponding alkane, in this case, sec-butylbenzene (B1681704). libretexts.org
Organolithium Reagent: Similarly, treating Benzene, (2-chlorobutyl) with two equivalents of lithium metal in a hydrocarbon solvent like pentane (B18724) or hexane (B92381) results in the formation of the analogous organolithium reagent, (1-methyl-3-phenylpropyl)lithium. libretexts.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. sigmaaldrich.comlibretexts.org The carbon-lithium bond is highly ionic, making these compounds extremely powerful nucleophiles. wikipedia.org
Utility: Both Grignard and organolithium reagents derived from Benzene, (2-chlorobutyl) are valuable intermediates in organic synthesis for forming new carbon-carbon bonds. Their primary utility lies in their reaction with electrophiles, especially carbonyl compounds. libretexts.orgbyjus.com They readily add to aldehydes, ketones, and esters to generate secondary and tertiary alcohols, respectively, after an aqueous workup. libretexts.orgbyjus.com They can also react with carbon dioxide to form carboxylic acids. libretexts.org
| Reagent Type | Reactant | Metal | Solvent | Product |
|---|---|---|---|---|
| Grignard Reagent | Benzene, (2-chlorobutyl) | Magnesium (Mg) | Diethyl ether or THF | (1-Methyl-3-phenylpropyl)magnesium chloride |
| Organolithium Reagent | Benzene, (2-chlorobutyl) | Lithium (Li) | Pentane or Hexane | (1-Methyl-3-phenylpropyl)lithium |
| Electrophile | Product after Workup | Product Class |
|---|---|---|
| Formaldehyde (CH₂O) | 2-Methyl-4-phenyl-1-pentanol | Primary Alcohol |
| Aldehyde (R'CHO) | Substituted Alcohol | Secondary Alcohol |
| Ketone (R'COR'') | Substituted Alcohol | Tertiary Alcohol |
| Carbon Dioxide (CO₂) | 2-Methyl-4-phenylpentanoic acid | Carboxylic Acid |
| Water (H₂O) | sec-Butylbenzene | Alkane |
Cross-Coupling Reactions (e.g., Palladium-Catalyzed) with Halogenated Side Chain
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. sigmaaldrich.comnobelprize.org While these reactions most commonly involve aryl, vinyl, or benzyl (B1604629) halides, the use of unactivated secondary alkyl halides like Benzene, (2-chlorobutyl) presents unique challenges.
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the alkyl halide to a low-valent palladium complex (typically Pd(0)), transmetalation of an organometallic coupling partner to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. nobelprize.org
For secondary alkyl chlorides, the oxidative addition step is often sluggish. Furthermore, a common and often competing side reaction is β-hydride elimination from the alkylpalladium intermediate, which would lead to the formation of butenylbenzene isomers instead of the desired cross-coupled product.
Despite these challenges, advancements in ligand design have led to catalytic systems capable of coupling secondary alkyl halides. For reactions involving Benzene, (2-chlorobutyl), specialized ligands that are both bulky and electron-rich are required to promote the desired oxidative addition and suppress β-hydride elimination. Examples of such reactions include:
Suzuki-Miyaura Coupling: Coupling with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond.
Negishi Coupling: Involves an organozinc reagent, which can be formed in situ from an alkyl halide and zinc dust. sigmaaldrich.com
Buchwald-Hartwig Amination: The formation of a C-N bond by coupling with an amine.
The success of these reactions is highly dependent on the choice of palladium precursor, ligand, base, and reaction conditions. organic-chemistry.orgmdpi.com
| Reaction Name | Coupling Partner (M-R') | Bond Formed | Potential Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | C(sp³)-C(sp²) | Benzene, (2-arylbutyl)- |
| Negishi | R'-ZnX | C(sp³)-C(sp³/sp²) | Benzene, (2-alkyl/arylbutyl)- |
| Buchwald-Hartwig | R'₂NH | C(sp³)-N | N,N-Dialkyl-(1-methyl-3-phenylpropyl)amine |
| Sonogashira | RC≡CH | C(sp³)-C(sp) | Benzene, (2-alkynylbutyl)- |
Rearrangement Chemistry of Carbocation and Radical Intermediates
The formation of reactive intermediates from Benzene, (2-chlorobutyl) can trigger molecular rearrangements, leading to products with different skeletal structures. This is particularly prominent in reactions involving carbocations.
Carbocation Rearrangements: In the presence of a Lewis acid, such as aluminum chloride (AlCl₃), Benzene, (2-chlorobutyl) can ionize to form a secondary carbocation at the C-2 position of the butyl chain. stackexchange.comgoogle.com This carbocation is susceptible to rearrangement. A significant pathway involves the neighboring phenyl group participating in the stabilization of the positive charge, leading to the formation of a bridged intermediate known as a phenonium ion . oregonstate.edu
This phenonium ion intermediate can then be attacked by a nucleophile at either of two positions. More importantly, under Friedel-Crafts conditions, this process can facilitate intramolecular cyclization. The secondary carbocation formed from (2-chlorobutyl)benzene can undergo an intramolecular electrophilic aromatic substitution reaction. This does not lead to a six-membered ring but rather, through a rearrangement process, can result in the formation of a five-membered ring. Studies on related phenylalkyl chlorides have shown that such cyclizations can be complex, often involving hydride shifts and intermolecular reactions. stackexchange.com The cyclization of the carbocation derived from (2-chlorobutyl)benzene is expected to yield 1-methylindan as a major product. stackexchange.com
Radical Intermediates: Radical intermediates are less prone to skeletal rearrangements than carbocations. However, they can be formed from Benzene, (2-chlorobutyl) under specific conditions, such as radical chlorination. vulcanchem.com While rearrangements are less common, processes like 1,5-hydrogen atom transfer can occur if sterically and electronically favorable, potentially leading to the migration of the radical center along the alkyl chain before termination.
| Intermediate | Formation Condition | Key Rearrangement Process | Major Rearrangement/Cyclization Product |
|---|---|---|---|
| Secondary Carbocation | Lewis Acid (e.g., AlCl₃) | Phenonium ion formation, Intramolecular Friedel-Crafts alkylation | 1-Methylindan |
| Radical | Radical initiator (e.g., light, heat) | Hydrogen atom transfer (less common) | Positional isomers of chlorobutylbenzene |
Theoretical and Computational Chemistry Studies of Benzene, 2 Chlorobutyl
Electronic Structure and Quantum Chemical Characterization
No published studies employing Density Functional Theory (DFT) to calculate the ground state properties of Benzene (B151609), (2-chlorobutyl)- were found. Such a study would typically involve optimizing the molecular geometry to find the lowest energy structure. Key properties that would be calculated include:
Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.
Electronic Energies: The total electronic energy, from which other properties like the enthalpy of formation could be derived.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution across the molecule. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.
Mulliken and Natural Bond Orbital (NBO) Charges: These analyses would provide insight into the distribution of electron density on each atom, highlighting the effects of the chlorine atom and the phenyl group.
A hypothetical data table for such findings would look like this:
| Property | Calculated Value |
| Total Energy (Hartree) | Data not available |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
Similarly, no specific ab initio studies on Benzene, (2-chlorobutyl)- are publicly available. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory, provide a higher level of theoretical accuracy compared to DFT for certain properties. These studies would offer a more detailed understanding of:
Electron Correlation Effects: How the motion of electrons is correlated, which is important for accurately describing the molecule's energy and properties.
Bonding Characteristics: A detailed analysis of the nature of the chemical bonds, including the C-Cl bond and the bonds within the aromatic ring and the butyl chain.
Conformational Analysis and Molecular Dynamics Simulations
The presence of a flexible butyl chain in Benzene, (2-chlorobutyl)- suggests the existence of multiple conformers. A computational conformational analysis, which has not been published for this molecule, would identify the different stable spatial arrangements of the atoms and their relative energies. This would involve systematically rotating the single bonds in the butyl chain and calculating the energy of each resulting conformation. The results would reveal the most stable conformer(s) and the energy barriers between them.
A potential data table summarizing these findings would be:
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-C-Cl) |
| Conformer 1 (Global Minimum) | 0.00 | Data not available |
| Conformer 2 | Data not available | Data not available |
| Conformer 3 | Data not available | Data not available |
No molecular dynamics (MD) simulations of Benzene, (2-chlorobutyl)- have been reported. MD simulations would be instrumental in understanding how the molecule behaves in a solution. By simulating the movement of the molecule and surrounding solvent molecules over time, researchers could investigate:
Solvation Structure: How solvent molecules arrange themselves around the solute.
Solvent Effects on Conformation: Whether the presence of a solvent alters the relative stability of the different conformers. Both explicit solvent models (where individual solvent molecules are included) and implicit solvent models (where the solvent is treated as a continuum) could be employed.
Reaction Pathway Elucidation and Transition State Analysis
There is no available research on the computational elucidation of reaction pathways involving Benzene, (2-chlorobutyl)-. Such studies would be critical for understanding its reactivity, for example, in nucleophilic substitution reactions at the carbon atom bearing the chlorine. Computational chemists would map out the potential energy surface of a reaction to:
Identify Transition States: The high-energy structures that connect reactants to products.
Calculate Activation Energies: The energy barrier that must be overcome for the reaction to occur, which is essential for predicting reaction rates.
Determine Reaction Mechanisms: The step-by-step process by which a reaction takes place.
Computational Mapping of Potential Energy Surfaces
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. longdom.org For a flexible molecule like Benzene, (2-chlorobutyl)-, the PES is multidimensional and complex. Computational mapping of this surface is crucial for identifying stable conformers, transition states between them, and understanding the molecule's flexibility. longdom.orgmdpi.com
For Benzene, (2-chlorobutyl)-, a comprehensive PES scan would involve calculating the energy at various points corresponding to rotations around key single bonds. The primary degrees of freedom would be the dihedral angles of the butyl chain and the bond connecting the alkyl group to the benzene ring. Quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are typically employed for these calculations to ensure accuracy. arxiv.orgrsc.org While specific studies on Benzene, (2-chlorobutyl)- are not prevalent in the literature, analogous studies on substituted benzenes and alkyl chains provide a framework for what to expect. nih.govresearchgate.netresearchgate.net The resulting PES would reveal the lowest energy conformations, which are critical for understanding the molecule's behavior. chemrxiv.org
Table 1: Illustrative Calculated Relative Energies for Key Conformations of Benzene, (2-chlorobutyl)- (Note: This table is a hypothetical representation of data that would be generated from a computational PES scan. The values are illustrative and based on general principles of steric and electronic effects.)
| Dihedral Angle τ(C-C-C-Cl) | Relative Energy (kcal/mol) |
|---|---|
| 60° (gauche) | 0.8 |
| 180° (anti) | 0.0 |
Prediction of Kinetic and Thermodynamic Parameters for Reactions
Computational chemistry is instrumental in predicting the feasibility and rates of chemical reactions. For Benzene, (2-chlorobutyl)-, key reactions include nucleophilic substitution at the carbon bearing the chlorine atom and electrophilic aromatic substitution on the benzene ring. openochem.orgmsu.edu
Theoretical methods can be used to calculate the thermodynamic and kinetic parameters for such reactions. For instance, the enthalpy of reaction (ΔH) can be determined by calculating the energies of reactants and products. nrel.gov The activation energy (Ea), which governs the reaction rate, can be found by locating the transition state structure on the potential energy surface. nih.govresearchgate.net Studies on the catalytic oxidation of similar halogenated compounds and the kinetics of benzene reactions provide methodologies for these predictions. nih.govresearchgate.netacademie-sciences.fr
Table 2: Predicted Kinetic and Thermodynamic Parameters for a Hypothetical SN2 Reaction of Benzene, (2-chlorobutyl)- with a Nucleophile (Note: This table presents hypothetical data derived from the principles of computational reaction kinetics. The values are for illustrative purposes.)
| Parameter | Predicted Value |
|---|---|
| Activation Energy (Ea) | 20-25 kcal/mol |
| Enthalpy of Reaction (ΔH) | -10 to -15 kcal/mol |
Structure-Reactivity and Structure-Selectivity Relationship Predictions
The relationship between a molecule's structure and its reactivity is a cornerstone of organic chemistry. nih.gov For Benzene, (2-chlorobutyl)-, the key structural features influencing its reactivity are the polar carbon-chlorine bond and the electron-rich benzene ring. openochem.orgyoutube.com The reactivity of the C-Cl bond is influenced by the stability of the carbocation intermediate (for SN1 reactions) or the steric hindrance around the reaction center (for SN2 reactions). msu.edu
Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are frequently used for chlorinated hydrocarbons to predict their properties and reactivity based on molecular descriptors. acs.orgresearchgate.nettechno-press.orgnih.govfiu.edu These models can correlate structural features with reactivity, helping to predict, for example, the likelihood of a reaction occurring at a particular site.
For electrophilic aromatic substitution, the 2-butyl group is an ortho-, para-director. Computational models can predict the ratio of ortho to para products by calculating the energies of the intermediate sigma complexes. researchgate.net Machine learning approaches are also emerging as powerful tools for predicting site selectivity in aromatic C-H functionalization reactions. rsc.orgchemrxiv.orgrsc.org
Table 3: Predicted Reactivity Trends for Electrophilic Aromatic Substitution on Benzene, (2-chlorobutyl)- (Note: This table is illustrative and based on established principles of electrophilic aromatic substitution.)
| Position of Substitution | Relative Rate of Reaction | Predicted Major/Minor Product |
|---|---|---|
| ortho | Moderate | Major |
| meta | Low | Minor |
Force Field Development and Refinement for Chlorinated Hydrocarbons
Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules over time. The accuracy of these simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. nih.gov For chlorinated hydrocarbons like Benzene, (2-chlorobutyl)-, the development of accurate and transferable force fields is an active area of research. nih.govacs.orgumich.edu
General purpose force fields such as AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) have been extended to include parameters for a wide range of organic molecules, including halogenated compounds. nih.govnih.govambermd.orgambermd.orgnih.govresearchgate.net The parameterization process often involves fitting the force field terms to high-level quantum mechanical calculations of molecular geometries, interaction energies, and vibrational frequencies. mdpi.com
Reactive force fields, such as ReaxFF, have also been developed to model chemical reactions in hydrocarbons and other systems. acs.orgyoutube.comnih.govresearchgate.net These force fields can dynamically model bond breaking and formation, making them suitable for studying reaction mechanisms and combustion processes.
Table 4: Representative Force Field Parameters for Atom Types in Benzene, (2-chlorobutyl)- (Note: These parameters are representative examples from generalized force fields like GAFF and are not specific to a single force field.)
| Atom Type | Partial Charge (e) | van der Waals Radius (Å) | van der Waals Well Depth (kcal/mol) |
|---|---|---|---|
| Aromatic Carbon (ca) | -0.1 to -0.2 | 1.908 | 0.086 |
| Aliphatic Carbon (c3) | -0.1 to 0.0 | 1.908 | 0.109 |
| Chlorine (cl) | -0.2 to -0.3 | 1.948 | 0.265 |
Même si j'ai trouvé des informations sur la dégradation biotique et abiotique du benzène et des composés chlorés apparentés, je n'ai trouvé aucune étude portant spécifiquement sur le « Benzène, (2-chlorobutyl)- ». Par conséquent, je ne peux pas fournir de données détaillées sur sa stabilité hydrolytique, ses voies de dégradation photolytique ou ses transformations oxydatives. De même, je n'ai trouvé aucune recherche sur la dégradation microbienne ou les systèmes enzymatiques impliqués dans la transformation du « Benzène, (2-chlorobutyl)- ». Pour rédiger un article scientifiquement exact comme demandé, des informations sur le composé cible sont nécessaires. Je vais maintenant effectuer une nouvelle recherche pour trouver des données sur le « Benzène, (2-chlorobutyl)- » afin de combler cette lacune. Si aucune donnée n'est disponible, je ne pourrai pas continuer avec la demande.
Je vais maintenant effectuer une nouvelle recherche pour trouver des données sur le « Benzène, (2-chlorobutyl)- » afin de combler cette lacune. Si aucune donnée n'est disponible, je ne pourrai pas continuer avec la demande.Malgré une recherche approfondie, aucune information scientifique n'a été trouvée concernant le devenir environnemental et les mécanismes de transformation avancés du composé chimique spécifique « Benzène, (2-chlorobutyl)- ». Les bases de données scientifiques et les publications disponibles ne contiennent pas d'études sur sa stabilité hydrolytique, ses voies de dégradation photolytique, ses transformations oxydatives, sa biodégradation microbienne ou les systèmes enzymatiques impliqués dans sa transformation.
En raison de l'absence totale de données pour ce composé spécifique, il est impossible de rédiger l'article demandé tout en respectant les exigences de contenu factuel et scientifiquement exact. Les recherches sur des composés apparentés tels que le benzène et d'autres dérivés chlorés ne peuvent pas être extrapolées de manière fiable au « Benzène, (2-chlorobutyl)- » sans études expérimentales directes.
Par conséquent, je ne suis pas en mesure de répondre à cette demande.
Environmental Fate and Advanced Transformation Mechanisms of Benzene, 2 Chlorobutyl
Biotic Transformation and Biodegradation Research
Microbial Community Dynamics in Chlorobutylbenzene Degradation
The biodegradation of chlorinated aromatic hydrocarbons, including compounds structurally related to Benzene (B151609), (2-chlorobutyl)-, is largely driven by the metabolic activity of diverse microbial communities. The introduction of such compounds into an environment can cause shifts in the microbial population, selectively enriching for microorganisms capable of utilizing the contaminant as a source of carbon and energy. nih.gov
Under aerobic conditions, bacteria are the primary degraders of chlorinated benzenes with four or fewer chlorine atoms. nih.gov The degradation process is typically initiated by powerful oxidative enzymes. Bacteria from genera such as Pseudomonas, Burkholderia, Sphingomonas, and Rhodococcus have been identified as key players in the degradation of various aromatic hydrocarbons. nih.govnih.gov These microorganisms often possess dioxygenase enzymes that catalyze the initial attack on the benzene ring, leading to the formation of chlorocatechols. nih.gov These intermediates are then funneled into central metabolic pathways and ultimately mineralized to carbon dioxide and chloride ions. nih.gov
Enrichment studies on sites contaminated with petroleum hydrocarbons have shown that specific genera, including Alcanivorax, Thalassospira, and Pseudomonas, can become dominant, indicating their high potential for degrading aromatic compounds. frontiersin.org While specific studies on Benzene, (2-chlorobutyl)- are limited, it is anticipated that similar microbial consortia would be involved in its degradation. The structure of the microbial community will dynamically change throughout the degradation process, with initial specialists giving way to other organisms that metabolize the intermediate products. frontiersin.org
Anaerobic degradation of chlorinated benzenes also occurs, primarily through a process called reductive dehalogenation, where chlorine atoms are removed from the benzene ring and replaced with hydrogen atoms. nih.gov This process is particularly important for more highly chlorinated benzenes and is carried out by specialized bacteria, including members of the genus Dehalococcoides. nih.gov
Table 1: Key Microbial Genera in the Degradation of Chlorinated Aromatic Hydrocarbons
| Genus | Metabolic Condition | Typical Role in Degradation | References |
|---|---|---|---|
| Pseudomonas | Aerobic | Initial oxidation of the aromatic ring; degradation of intermediates. | nih.govnih.govfrontiersin.org |
| Burkholderia | Aerobic | Utilizes chlorinated benzenes as a sole carbon and energy source. | nih.govnih.gov |
| Sphingomonas | Aerobic | Degradation of a wide range of aromatic hydrocarbons, including PAHs. | nih.gov |
| Alcanivorax | Aerobic | Becomes abundant in petroleum-contaminated marine environments. | frontiersin.org |
Environmental Partitioning, Transport, and Bioavailability Studies
The transport and bioavailability of Benzene, (2-chlorobutyl)- in the environment are governed by its partitioning between air, water, soil, and sediment. These processes determine the compound's mobility, concentration in different environmental compartments, and accessibility to microorganisms for degradation.
Volatilization Rates and Air-Water Exchange Dynamics
As a volatile organic compound (VOC), Benzene, (2-chlorobutyl)- is subject to volatilization from surface water and moist soil into the atmosphere. The rate of this air-water exchange is primarily governed by the compound's Henry's Law constant (H), which describes its partitioning preference between air and water at equilibrium. pitt.eduherts.ac.uk A higher Henry's Law constant indicates a greater tendency for the chemical to move from the water phase to the air phase. herts.ac.uk
The flux of a VOC from water to air is a first-order process driven by the difference between the actual concentration in the water and the concentration that would be in equilibrium with the air. pitt.edu Environmental factors significantly influence this rate:
Temperature: Higher water and air temperatures increase the vapor pressure and the Henry's Law constant, leading to higher volatilization rates.
Wind Speed: Increased wind speed over a water body enhances turbulence at the air-water interface, reducing the resistance to mass transfer and accelerating volatilization. dss.go.th
Water Body Characteristics: The depth, flow rate, and turbulence of a river or lake affect the mixing and transport of the compound to the surface for exchange.
Adsorption/Desorption to Soil, Sediment, and Organic Matter
The mobility of Benzene, (2-chlorobutyl)- in the subsurface is controlled by its tendency to adsorb to solid matrices like soil and sediment. This partitioning behavior is a critical factor influencing its potential to leach into groundwater. The primary mechanism for the adsorption of non-polar organic compounds is partitioning into the natural organic matter present in the soil or sediment. ecetoc.orgnih.gov
The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of adsorption. It normalizes the adsorption coefficient (Kd) to the fraction of organic carbon in the soil (foc). ecetoc.org
Koc = Kd / foc
A high Koc value indicates strong adsorption to organic matter, resulting in lower mobility. The adsorption and desorption of aromatic hydrocarbons like benzene and its derivatives are influenced by several factors:
Organic Matter Content: Soils and sediments with higher organic matter content exhibit significantly greater adsorption capacity for organic compounds. nih.govrsc.org
Soil and Clay Type: The mineralogy of the soil, particularly the type and amount of clay minerals like montmorillonite, can provide adsorption sites. nih.gov
pH: Soil pH can affect the surface charge of soil minerals and the speciation of organic matter, which can, in turn, influence adsorption. For non-ionizable compounds like Benzene, (2-chlorobutyl)-, the effect is generally less pronounced but can be observed. nih.govrsc.org
Temperature: Adsorption of benzene on soils has been shown to increase with rising temperature in some studies. nih.gov
Desorption is the reverse process, where the compound is released from the solid matrix back into the water phase. This process is often subject to hysteresis, meaning that desorption can be slower and less complete than adsorption, leading to the long-term persistence of the compound in the solid phase. scirp.org
Table 2: Influence of Environmental Factors on Adsorption of Aromatic Hydrocarbons
| Factor | Influence on Adsorption | Underlying Mechanism | References |
|---|---|---|---|
| Increasing Organic Matter | Increases adsorption capacity | Provides a larger volume of non-polar medium for the compound to partition into. | nih.govrsc.org |
| Increasing Temperature | Can increase adsorption | May relate to the endothermic nature of the partitioning process for some compounds. | nih.gov |
| Acidic pH | Can enhance adsorption | Increases interactions via available adsorption sites and hydrogen bonds. | rsc.org |
Formation and Persistence of Environmental Metabolites and Transformation Products
Under aerobic conditions, the microbial degradation of chlorinated benzenes is initiated by dioxygenase enzymes, which hydroxylate the aromatic ring. nih.gov This would likely transform Benzene, (2-chlorobutyl)- into a chlorobutyl-substituted catechol . This di-hydroxylated intermediate is susceptible to ring cleavage, breaking open the aromatic structure and leading to further degradation. nih.govmdpi.com
In anaerobic environments, the primary transformation pathway is likely to be reductive dehalogenation. nih.gov This would involve the microbial removal of the chlorine atom from the butyl side chain, potentially forming phenylbutane or related unchlorinated compounds. Subsequent degradation would then proceed along pathways established for non-halogenated aromatic hydrocarbons.
Abiotic degradation can also occur. In the atmosphere, photolytic reactions with hydroxyl radicals are a major transformation pathway for VOCs. herts.ac.uk In soil and water, chemical reactions such as hydrolysis (reaction with water) may occur, although this is often a slow process for compounds like chlorinated alkanes unless facilitated by enzymatic activity.
The persistence of these metabolites varies. Intermediates like chlorocatechols are generally reactive and are further degraded by microbial communities. nih.gov However, if the microbial community lacks the necessary enzymes, these intermediates can accumulate. Under anaerobic conditions, the formation of less-chlorinated but still persistent compounds like benzene or toluene (B28343) from more complex parent molecules can occur. nih.gov The persistence of any given metabolite is highly dependent on the prevailing environmental conditions (e.g., oxygen availability, pH, temperature) and the metabolic capabilities of the local microbial population. europa.eu
Table 3: Potential Transformation Products of Benzene, (2-chlorobutyl)-
| Transformation Pathway | Potential Product(s) | Environmental Compartment | Significance |
|---|---|---|---|
| Aerobic Biodegradation | Chlorobutyl-catechols | Soil, Water | Key intermediate in the mineralization pathway. nih.gov |
| Anaerobic Biodegradation | Phenylbutane isomers | Anoxic Soil, Sediment, Groundwater | Removal of the chlorine atom, reducing halogen-specific toxicity. nih.gov |
Research on Remediation Strategies Based on Degradation Mechanisms
Remediation of sites contaminated with Benzene, (2-chlorobutyl)- and related chlorinated hydrocarbons leverages the natural degradation mechanisms of these compounds. The goal is to enhance the rate and extent of their removal to protect human health and the environment. unity.edu
Bioremediation is a primary strategy that relies on stimulating microbial degradation. johnfhuntregeneration.co.uk This can be achieved through:
Natural Attenuation: Monitoring the natural processes of degradation, dispersion, and partitioning to ensure that they are occurring at a sufficient rate to be protective.
Biostimulation: Adding nutrients (like nitrogen and phosphorus) and an electron acceptor (like oxygen for aerobic degradation) or an electron donor (like lactate (B86563) for anaerobic degradation) to the subsurface to stimulate the activity of the indigenous degrading microorganisms. nih.govarcgis.com
Bioaugmentation: Introducing specific, cultured microorganisms with known degradation capabilities to a contaminated site to supplement the native microbial population. nih.gov
For volatile compounds like Benzene, (2-chlorobutyl)-, physical remediation methods are also effective:
Soil Vapor Extraction (SVE): A vacuum is applied to the soil through extraction wells to remove volatile contaminants from the pore spaces in the unsaturated zone (the area above the water table). johnfhuntregeneration.co.uk
Air Sparging: Air is injected into the saturated zone (groundwater) to promote the volatilization of dissolved contaminants, which are then captured by an SVE system. johnfhuntregeneration.co.uk
Pump-and-Treat: Contaminated groundwater is pumped to the surface and treated in an above-ground system using methods like air stripping or activated carbon adsorption before being discharged or reinjected. unity.eduepacinc.com
Advanced remediation research focuses on more innovative approaches, such as nanoremediation , which involves injecting reactive nanoparticles, like zero-valent iron (nZVI), into the contaminated zone. unity.edumdpi.com These nanoparticles can chemically degrade chlorinated solvents through reductive dehalogenation, offering a potentially faster alternative to microbial processes. mdpi.com The selection of the most appropriate strategy depends on site-specific conditions, including the type and concentration of the contaminant, the geology of the site, and the remediation goals.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Benzene, (2-chlorobutyl)- |
| Benzene |
| Phenylbutane |
| Chlorocatechol |
| Phenol |
| Catechol |
| Hydroquinone |
| Toluene |
Advanced Analytical Methodologies for Characterization and Mechanistic Research of Benzene, 2 Chlorobutyl
Chromatographic Separation and Detection Techniques
Chromatographic techniques are fundamental for the separation of Benzene (B151609), (2-chlorobutyl) from complex matrices and for the resolution of its isomers. Gas and liquid chromatography, often coupled with mass spectrometry, provide the necessary selectivity and sensitivity for these analyses.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Method Development
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like Benzene, (2-chlorobutyl). The development of a robust GC method hinges on the selection of an appropriate stationary phase and temperature programming to achieve optimal separation from its isomers and other matrix components.
For the separation of chlorobutylbenzene isomers, a non-polar stationary phase is often employed. The retention of these isomers is influenced by their boiling points and their interaction with the stationary phase. The NIST Chemistry WebBook provides a Kovats retention index for (2-chlorobutyl)benzene, which is a standardized measure of retention time, aiding in method development and compound identification. doi.org The retention index for (2-chlorobutyl)benzene on a non-polar OV-101 column is 1232, while its isomer, (4-chlorobutyl)benzene (B1584573), has a retention index of 1256 on the same stationary phase. doi.orgnist.gov This difference in retention indices suggests that a well-optimized temperature program on a non-polar column can resolve these isomers.
A typical GC-MS method for the analysis of Benzene, (2-chlorobutyl) would involve a capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, which is a common choice for separating aromatic compounds. mdpi.com The temperature program would be designed to start at a relatively low temperature to separate volatile components and then ramp up to elute the less volatile chlorobutylbenzene isomers. doi.orgnist.gov
Table 1: Illustrative GC-MS Method Parameters for Benzene, (2-chlorobutyl) Analysis
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
Coupling GC with a mass spectrometer (GC-MS) is the gold standard for the identification of many organic compounds. lcms.cz The mass spectrometer provides mass-to-charge ratio (m/z) information for the eluting compounds, and the resulting fragmentation patterns serve as a molecular fingerprint, enabling confident identification. lcms.czoup.com For the analysis of benzene and its derivatives, headspace GC-MS is a common technique, particularly for samples where the matrix is non-volatile. gcms.czyoutube.com
High-Performance Liquid Chromatography (HPLC) and LC-MS Applications
High-performance liquid chromatography (HPLC) offers a complementary approach to GC, particularly for less volatile or thermally labile compounds. For the separation of aromatic isomers like chlorobutylbenzenes, reversed-phase HPLC is a common choice. chromforum.org The selection of the stationary phase is critical for achieving separation. Phenyl-based stationary phases, such as phenylbutyl columns, can offer unique selectivity for aromatic compounds through π-π interactions, which can be advantageous for separating positional isomers. chromatographyonline.comwelch-us.comresearchgate.netresearchgate.net
A typical mobile phase for the separation of chlorobutylbenzene isomers would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. researchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute compounds with a wide range of polarities.
Table 2: Illustrative HPLC Method Parameters for Isomer Separation
| Parameter | Value |
| Column | Phenyl-Hexyl column, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or Mass Spectrometry (MS) |
Coupling HPLC with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), provides high selectivity and sensitivity for the analysis of complex samples. nih.govnih.gov While direct LC-MS applications for Benzene, (2-chlorobutyl) are not extensively documented in the reviewed literature, methods developed for other halogenated aromatic compounds and benzene metabolites can be adapted. wikipedia.orguva.nl Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such compounds.
Advanced Separation Modes: Chiral and Multidimensional Chromatography
Benzene, (2-chlorobutyl) possesses a chiral center at the second carbon of the butyl chain, meaning it exists as a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities and toxicities. Therefore, their separation is crucial in pharmaceutical and environmental contexts.
Chiral Chromatography: Enantioselective gas chromatography (GC) and HPLC are the primary techniques for separating enantiomers. oup.comgcms.cznih.govresearchgate.netuni-tuebingen.deyoutube.comnih.govyoutube.com In chiral GC, a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, is used. oup.comgcms.czresearchgate.net The different interactions between the enantiomers and the chiral stationary phase lead to different retention times and, thus, their separation. The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving enantiomeric resolution. gcms.czresearchgate.net Similarly, chiral HPLC employs columns with a chiral stationary phase to resolve enantiomers. youtube.comnih.govresearchgate.net
Multidimensional Chromatography: For the analysis of Benzene, (2-chlorobutyl) in highly complex matrices, such as industrial process streams or environmental samples, one-dimensional chromatography may not provide sufficient resolution. researchgate.net In such cases, multidimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GCxGC), offers significantly enhanced peak capacity and resolving power. researchgate.net In GCxGC, two columns with different stationary phases (e.g., a non-polar column followed by a polar column) are coupled. This allows for the separation of compounds that co-elute on the first column, providing a much more detailed chemical fingerprint of the sample.
High-Resolution Mass Spectrometry for Precise Structural Elucidation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of unknown compounds and for differentiating between isobaric species (molecules with the same nominal mass but different elemental formulas). lcms.cz
Fragmentation Pattern Analysis for Isomer Differentiation
In electron ionization mass spectrometry (EI-MS), molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a pattern of fragment ions that is characteristic of the molecule's structure. wikipedia.orglibretexts.orguni-saarland.de The fragmentation of alkylbenzenes is a well-studied area of mass spectrometry. core.ac.ukcore.ac.uk
For Benzene, (2-chlorobutyl), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak at M+2 would also be observed, with an intensity ratio of approximately 3:1 for the 35Cl and 37Cl isotopes, respectively. libretexts.org
The fragmentation of the butyl chain is expected to be a prominent feature. A key fragmentation pathway for alkylbenzenes is the benzylic cleavage, leading to the formation of a stable benzyl (B1604629) cation or a substituted benzyl cation. For Benzene, (2-chlorobutyl), the loss of a propyl radical (CH3CH2CH2•) would lead to a fragment at m/z 111/113 ([C7H6Cl]+). The loss of an ethyl radical (CH3CH2•) from the molecular ion would result in a fragment at m/z 139/141 ([C8H8Cl]+). The tropylium (B1234903) ion at m/z 91 is a common and often abundant fragment in the mass spectra of compounds containing a benzyl group, arising from the rearrangement and loss of the chloroethyl group. Another significant fragment would be the phenyl cation at m/z 77, resulting from the cleavage of the C-C bond between the benzene ring and the butyl chain. nih.gov
The differentiation of isomers based on their mass spectra can be challenging if they produce similar fragments. However, the relative abundances of these fragments can differ based on the stability of the carbocations formed. For example, the fragmentation of (1-chlorobutyl)benzene would likely show a more prominent fragment from the loss of a chlorine atom, leading to a secondary carbocation, whereas (2-chlorobutyl)benzene would also form a secondary carbocation upon loss of chlorine. The subtle differences in the stability of the initial radical cation and the subsequent fragment ions can lead to distinguishable mass spectra, especially when analyzed with statistical methods. nih.gov
Table 3: Predicted Key Mass Fragments for Benzene, (2-chlorobutyl)
| m/z (35Cl/37Cl) | Possible Fragment Ion | Fragmentation Pathway |
| 168/170 | [C10H13Cl]+• | Molecular Ion |
| 139/141 | [C8H8Cl]+ | Loss of •C2H5 |
| 111/113 | [C7H6Cl]+ | Loss of •C3H7 |
| 91 | [C7H7]+ | Tropylium ion (loss of •CH(Cl)CH2CH3 followed by rearrangement) |
| 77 | [C6H5]+ | Phenyl cation (loss of •C4H8Cl) |
Tandem Mass Spectrometry (MS/MS) for Reaction Intermediate Identification
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and for studying reaction mechanisms. mdpi.comnih.govescholarship.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting product ions are then analyzed. This technique can be instrumental in identifying reactive intermediates in chemical reactions.
For instance, the Friedel-Crafts alkylation of benzene with a dichlorobutane could be a synthetic route to chlorobutylbenzenes. libretexts.orgmt.combyjus.comyoutube.comyoutube.com During this reaction, various carbocation intermediates are formed. By using a soft ionization technique like ESI coupled with MS/MS, it would be theoretically possible to intercept and characterize these transient species. For example, by monitoring the reaction mixture over time, one could select a potential carbocation intermediate as a precursor ion in the mass spectrometer and then fragment it to gain structural information, helping to elucidate the reaction pathway. acs.org The fragmentation pattern of the intermediate would provide clues about its connectivity and help to distinguish between different isomeric carbocations that might be formed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and investigation of dynamic processes of "Benzene, (2-chlorobutyl)-". The unique magnetic environment of each nucleus (¹H and ¹³C) provides detailed information about the molecular framework, stereochemistry, and conformational behavior.
Multi-Dimensional NMR Techniques (2D COSY, HSQC, HMBC, NOESY)
To definitively assign the proton (¹H) and carbon (¹³C) signals of "Benzene, (2-chlorobutyl)-", a suite of two-dimensional (2D) NMR experiments is employed. These techniques resolve spectral overlap and reveal through-bond and through-space correlations, which are crucial for assembling the molecular structure.
Correlated Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. For "Benzene, (2-chlorobutyl)-", COSY spectra would reveal correlations between the methine proton at C2 and the adjacent methylene (B1212753) protons at C1 and C3, as well as the coupling between the C3 methylene protons and the C4 methyl protons. oxinst.comlibretexts.org The aromatic region would show correlations between adjacent protons on the phenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. researchgate.netcolumbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by their phase. This is instrumental in assigning the carbon signals of the butyl chain and the aromatic ring to their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.edu This is critical for piecing together the molecular fragments. For instance, HMBC would show correlations from the C1 methylene protons to the C2 and C3 carbons, as well as to the ipso-carbon of the benzene ring. Correlations from the aromatic protons to the benzylic carbon (C1) would confirm the connection of the butyl chain to the phenyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For "Benzene, (2-chlorobutyl)-", NOESY could reveal through-space interactions between the aromatic protons and the protons on the butyl side chain, helping to define the spatial arrangement of the substituent relative to the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for Benzene, (2-chlorobutyl)-
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| C1 | ~2.8-3.2 (diastereotopic) | ~40-45 | H1a/H1b ↔ H2 | H1a/H1b → C2, C(ipso) |
| C2 | ~4.0-4.5 | ~60-65 | H2 ↔ H1a/H1b, H3a/H3b | H2 → C1, C3, C4, C(ipso) |
| C3 | ~1.7-2.1 (diastereotopic) | ~30-35 | H3a/H3b ↔ H2, H4 | H3a/H3b → C1, C2, C4 |
| C4 | ~1.0-1.2 | ~10-15 | H4 ↔ H3a/H3b | H4 → C2, C3 |
| C(ipso) | - | ~140-145 | - | H1a/H1b → C(ipso), H(ortho) → C(ipso) |
| C(ortho) | ~7.2-7.4 | ~128-130 | H(ortho) ↔ H(meta) | H(ortho) → C(ipso), C(meta), C1 |
| C(meta) | ~7.3-7.5 | ~128-130 | H(meta) ↔ H(ortho), H(para) | H(meta) → C(ortho), C(para) |
| C(para) | ~7.2-7.4 | ~126-128 | H(para) ↔ H(meta) | H(para) → C(meta) |
Note: Predicted chemical shifts are estimates based on data for structurally similar compounds like 2-phenylbutane and other chlorinated alkanes. Actual values may vary depending on solvent and experimental conditions.
Dynamic NMR for Conformational and Mechanistic Insights
Dynamic NMR (DNMR) spectroscopy is a powerful technique to study time-dependent processes such as conformational changes and reaction mechanisms. libretexts.orgucl.ac.uk For "Benzene, (2-chlorobutyl)-", DNMR can provide quantitative information about the rotational barriers around the C-C single bonds of the butyl side chain and the C-phenyl bond.
By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rate of conformational exchange is slow on the NMR timescale, distinct signals for each conformer may be observed. As the temperature increases, the rate of exchange increases, leading to broadening of the signals. At the coalescence temperature, the individual signals merge into a single broad peak. At higher temperatures, in the fast exchange regime, a single, sharp, time-averaged signal is observed.
Analysis of the line shapes at different temperatures allows for the determination of the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the conformational process. This provides valuable insight into the relative stabilities of different conformers and the energy barriers separating them. researchgate.netresearchgate.net For "Benzene, (2-chlorobutyl)-", this would be particularly useful for understanding the rotational dynamics of the bulky and polar chlorobutyl group relative to the aromatic ring.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are like a molecular fingerprint, allowing for the identification of functional groups and providing insights into the molecular structure.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of "Benzene, (2-chlorobutyl)-" would be expected to show characteristic absorption bands for the following functional groups:
Aromatic C-H stretch: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretch: Found in the 3000-2850 cm⁻¹ region.
C=C stretching of the aromatic ring: These appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.
C-Cl stretch: The carbon-chlorine stretching vibration is expected in the range of 800-600 cm⁻¹, although its intensity can be variable.
Aromatic C-H out-of-plane bending: These bands, found in the 900-675 cm⁻¹ region, are characteristic of the substitution pattern on the benzene ring. For a monosubstituted benzene, strong absorptions are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. For "Benzene, (2-chlorobutyl)-", the symmetric vibrations of the benzene ring, which are often weak in the IR spectrum, would be expected to show strong signals in the Raman spectrum. This includes the ring breathing mode around 1000 cm⁻¹. semanticscholar.org
Table 2: Expected Vibrational Frequencies for Benzene, (2-chlorobutyl)-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman (weak) |
| Aliphatic C-H Stretch | 3000-2850 | IR, Raman (strong) |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| Benzene Ring Breathing | ~1000 | Raman (strong) |
| C-Cl Stretch | 800-600 | IR, Raman |
| Aromatic C-H Bending (out-of-plane) | 900-675 | IR (strong) |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined with high precision.
For "Benzene, (2-chlorobutyl)-", obtaining a suitable single crystal for X-ray diffraction analysis would be the primary challenge, as it is a liquid at room temperature. However, if crystallization at low temperatures is successful, X-ray crystallography could provide unambiguous information about:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact conformation of the chlorobutyl side chain in the solid state.
Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any significant intermolecular forces such as C-H···π or halogen bonding interactions.
While no crystal structure for "Benzene, (2-chlorobutyl)-" is currently available in the public databases, data from structurally related compounds, such as derivatives of 2-phenylbutane, can provide insights into the expected molecular geometry. nih.govrsc.org
Hyphenated Techniques and Novel Sensor Development for Detection
The detection and quantification of "Benzene, (2-chlorobutyl)-", particularly in complex matrices, can be effectively achieved using hyphenated analytical techniques. These methods combine the separation power of chromatography with the sensitive and selective detection capabilities of spectroscopy.
Hyphenated Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful hyphenated technique for the analysis of volatile and semi-volatile organic compounds like "Benzene, (2-chlorobutyl)-". nih.govijpsjournal.com In GC-MS, the compound is first separated from other components in a mixture by gas chromatography. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification and quantification. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments.
Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique couples a gas chromatograph with an infrared spectrometer. ijpsjournal.com It provides real-time IR spectra of the compounds as they elute from the GC column, which can aid in the identification of isomers that may have similar mass spectra.
Novel Sensor Development:
While there are no sensors specifically designed for "Benzene, (2-chlorobutyl)-", research into sensors for related classes of compounds, such as aromatic hydrocarbons and chlorinated organic molecules, is ongoing. renkeer.commdpi.commdpi.comsensorex.com The principles behind these sensors could be adapted for the detection of "Benzene, (2-chlorobutyl)-". Potential sensor technologies include:
Metal-Oxide Semiconductor (MOS) Sensors: These sensors operate based on a change in electrical resistance upon adsorption of the target analyte onto a heated semiconductor material.
Photoionization Detectors (PIDs): PIDs use high-energy ultraviolet light to ionize the target molecule, and the resulting current is measured. They are highly sensitive to aromatic compounds.
Electrochemical Sensors: These sensors measure the current produced from the oxidation or reduction of the analyte at an electrode surface.
The development of a selective sensor for "Benzene, (2-chlorobutyl)-" would likely require the design of a recognition element, such as a molecularly imprinted polymer or a specific catalytic layer, that exhibits a high affinity and specificity for the target molecule.
Applications of Benzene, 2 Chlorobutyl in Advanced Organic Synthesis and Materials Science Research
Role as a Key Synthetic Intermediate for Complex Molecules
The utility of Benzene (B151609), (2-chlorobutyl)- in organic synthesis stems from its nature as a versatile building block. The presence of the chloro group makes it susceptible to nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution, providing multiple pathways for molecular elaboration. evitachem.com
While specific examples in clinical pharmaceuticals are not extensively documented in publicly available research, Benzene, (2-chlorobutyl)- is recognized for its role as a precursor in the synthesis of more complex organic molecules that are of interest in pharmaceutical research. evitachem.comevitachem.com Its structure can be considered a scaffold upon which other functional groups can be added. The 2-chlorobutyl group can be transformed or replaced to create a variety of derivatives with potential biological activity. For instance, the chlorine atom can be displaced by nitrogen-containing nucleophiles to form amines, which are common moieties in pharmacologically active compounds.
The application of Benzene, (2-chlorobutyl)- as an intermediate extends to the production of agrochemicals and other fine chemicals. evitachem.com The introduction of the phenylbutyl scaffold from this intermediate can be a key step in the synthesis of more complex molecules used in crop protection or as specialty chemical additives. The reactivity of the C-Cl bond allows for the coupling of this fragment with other molecules to build the target agrochemical structure.
Although detailed research on its direct use is limited, the structure of Benzene, (2-chlorobutyl)- suggests its potential as a precursor for specialized monomers. Through chemical modification, it could be converted into a monomer containing a polymerizable group, such as a vinyl or styrenic functionality. Additionally, its aromatic nature and the presence of a flexible alkyl chain could make its derivatives suitable for use as polymer additives, potentially acting as plasticizers or property modifiers.
Polymer Chemistry and Functional Materials Research
The halogenated nature of Benzene, (2-chlorobutyl)- opens up possibilities for its use in the field of polymer chemistry and materials science.
While not a conventional monomer, Benzene, (2-chlorobutyl)- could theoretically be used in certain types of polymerization reactions. For example, under specific conditions, it might undergo coupling reactions to form polymers. More plausibly, it could be chemically modified to introduce a polymerizable functional group, thereby serving as a monomer for creating functionalized polymers with tailored properties.
The chlorine atom in Benzene, (2-chlorobutyl)- makes it a building block for the synthesis of halogenated polymers. Halogenated polymers often exhibit desirable properties such as flame retardancy, chemical resistance, and specific thermal or electrical characteristics. By incorporating the (2-chlorobutyl)benzene moiety into a polymer backbone, it may be possible to impart these properties to the resulting material.
Precursor for Advanced Materials (e.g., optoelectronics, liquid crystals)
The development of advanced materials for optoelectronics and liquid crystal displays relies on synthesizing molecules with specific structural properties, such as rigid cores and flexible terminal chains, which govern their self-assembly and electronic behavior.
Liquid Crystals: Thermotropic liquid crystals are molecules that exhibit intermediate phases between solid and liquid states. worktribe.com Their structure typically consists of a rigid core, often containing aromatic rings, and flexible aliphatic chains. The 2-phenylbutyl moiety derived from Benzene, (2-chlorobutyl)- could serve as a terminal group in liquid crystal design. The introduction of such a bulky, chiral side chain can influence the mesomorphic properties, such as the temperature range of the liquid crystalline phases (mesophases) and the specific type of phase formed (e.g., nematic, smectic). worktribe.com Research on other chiral molecules, such as those derived from (S)-(-)-2-methyl-1-butanol, has shown that the structure of the alkyl chain significantly impacts the resulting mesophase. ufrgs.br The chlorine atom in Benzene, (2-chlorobutyl)- provides a reactive site for attaching this phenylbutyl group to a liquid crystal core via nucleophilic substitution.
Optoelectronic Materials: In the field of optoelectronics, organic materials are utilized in devices like organic solar cells (OSCs) and light-emitting diodes. The performance of these materials is highly dependent on their molecular structure, which affects properties like charge transport and light absorption. rsc.orgmdpi.com While specific studies employing Benzene, (2-chlorobutyl)- were not prominent in the surveyed literature, its structure is relevant. The phenyl group is a common component in conjugated polymers used as electron donors in bulk heterojunction solar cells. rsc.org The chlorobutyl side chain offers a potential point for polymerization or for grafting onto other polymer backbones, a technique used to modify material properties. iaea.org For instance, the development of nanographenes for optoelectronic applications has involved the functionalization of aromatic cores. ajchem-a.com The 2-phenylbutyl group could be incorporated to fine-tune the solubility and solid-state packing of such materials, which are critical for device efficiency.
Table 1: Potential Applications of Benzene, (2-chlorobutyl) as a Material Precursor
| Application Area | Potential Role of Benzene, (2-chlorobutyl) | Enabling Structural Features | Research Analogy |
|---|---|---|---|
| Liquid Crystals | Formation of a chiral terminal chain | Phenyl ring, chiral butyl group, reactive chlorine handle | Synthesis of liquid crystalline polyacrylates from chiral alcohols like (S)-(-)-2-methyl-1-butanol. ufrgs.br |
| Optoelectronics | Building block for polymers or small molecules | Aromatic nucleus for conjugation, alkyl chain for solubility, reactive site for polymerization | Use of poly(2,7-carbazole) derivatives and other conjugated polymers in organic solar cells. rsc.org |
Development of Novel Catalyst Ligands and Organometallic Reagents
The functionality of Benzene, (2-chlorobutyl)- makes it a candidate for the synthesis of organometallic reagents and specialized ligands for transition-metal catalysis.
Organometallic Reagents: Organometallic reagents like Grignard and organolithium compounds are powerful tools in organic synthesis, often prepared from alkyl or aryl halides. ambeed.comresearchgate.net The chlorine atom on the butyl chain of Benzene, (2-chlorobutyl)- can react with metals such as magnesium or lithium to form the corresponding Grignard or organolithium reagent. These reagents would feature a nucleophilic carbon, enabling the formation of new carbon-carbon bonds and serving as intermediates for more complex molecules. fiveable.me
Novel Catalyst Ligands: The design of ligands is crucial in homogeneous catalysis, as they modulate the steric and electronic properties of the metal center, thereby controlling the catalyst's activity and selectivity. ethz.ch Benzene, (2-chlorobutyl)- can be envisioned as a starting material for various ligand types. For example, reaction with phosphines could lead to novel phosphonium (B103445) salts or, through its organometallic derivatives, to chiral phosphine (B1218219) ligands. Research has demonstrated the synthesis of complex organometallic adducts from related structures, such as the stereoselective synthesis of a mercury(II) chloride complex with ethyl (S)-2-phenylbutyl thioether, highlighting the ability of the 2-phenylbutyl moiety to be incorporated into a ligand structure. nih.gov Furthermore, studies on other chlorobutyl-benzene isomers, like 4-(4-chlorobutyl)benzenesulfonamide, show their utility in creating sophisticated ligands for recyclable asymmetric catalysis. clockss.org The chiral nature of Benzene, (2-chlorobutyl)- is particularly noteworthy, as it could be used to synthesize P-chiral or C-chiral ligands for asymmetric catalysis, a key technology in producing enantiomerically pure compounds.
Table 2: Potential Routes to Ligands and Reagents from Benzene, (2-chlorobutyl)-
| Reagent/Ligand Type | Proposed Synthetic Route | Key Intermediate | Potential Application |
|---|---|---|---|
| Grignard Reagent | Reaction with Magnesium (Mg) metal | (2-Phenylbutyl)magnesium chloride | Nucleophilic addition, cross-coupling reactions |
| Organolithium Reagent | Reaction with Lithium (Li) metal | (2-Phenylbutyl)lithium | Strong base, nucleophile in C-C bond formation. researchgate.net |
| Chiral Thioether Ligand | Substitution of chloride with a thiol | 2-(Alkylthio)butylbenzene | Formation of organometallic complexes. nih.gov |
| Chiral Phosphine Ligand | Reaction of the Grignard reagent with chlorophosphines | (2-Phenylbutyl)phosphine | Asymmetric hydrogenation, cross-coupling catalysis |
Organic Electronics and Energy Materials Applications
The demand for new materials for energy storage and conversion has driven research into novel organic compounds and polymers. The structural components of Benzene, (2-chlorobutyl)- suggest its potential utility in this domain.
Organic Electronics: Conductive polymers are a cornerstone of organic electronics. google.com These materials, such as polyaniline, often consist of aromatic units and can be doped to achieve electrical conductivity. researchgate.net The benzene ring of Benzene, (2-chlorobutyl)- could be incorporated into a polymer backbone through various polymerization techniques. The reactive chloro-group provides a handle for coupling reactions, potentially leading to the formation of conjugated polymers. The attached butyl group would enhance the solubility of the resulting polymer in organic solvents, which is a critical factor for solution-based processing and device fabrication.
Energy Materials: In the context of energy storage, such as in solid-state batteries, polymers serve as electrolytes or binders. google.com The ability to functionalize polymers is key to tuning their properties. Benzene, (2-chlorobutyl)- could be used as a monomer or as a grafting agent to modify existing polymers. For example, it could be attached to a polymer backbone to alter its thermal stability, morphology, or interfacial properties within a battery electrode composite. While direct applications are not yet established, the chemical reactivity of the compound opens avenues for exploration in creating new functional materials for energy applications.
Future Research Directions and Emerging Trends in Benzene, 2 Chlorobutyl Studies
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical reactions, including those involving Benzene (B151609), (2-chlorobutyl)-. These computational tools can analyze vast datasets of chemical transformations to identify patterns and predict reaction outcomes with increasing accuracy.
Key Research Thrusts:
Predictive Modeling of Reactivity: ML algorithms, particularly deep learning models, can be trained on extensive databases of reactions involving C-C and C-Cl bond activations to predict the reactivity of Benzene, (2-chlorobutyl)- under various conditions. rsc.orgmit.eduresearchgate.net This includes predicting the likelihood of different reaction pathways, such as substitution or elimination, and estimating activation energies. mit.edu
Catalyst Design and Optimization: AI can accelerate the discovery of novel catalysts for the functionalization of Benzene, (2-chlorobutyl)-. By learning the relationships between catalyst structure and performance, ML models can propose new ligand and metal combinations with enhanced activity and selectivity. sciencedaily.com
Automated Synthesis Planning: Generative AI models are being developed to assist in devising synthetic routes to complex molecules derived from Benzene, (2-chlorobutyl)-. rsc.orgeurekalert.org These tools can propose novel disconnection strategies and identify optimal reaction sequences, potentially reducing the time and resources required for chemical synthesis. eurekalert.org
Interactive Data Table: Potential Applications of AI/ML in Benzene, (2-chlorobutyl)- Research
| Research Area | AI/ML Application | Potential Impact |
| Reaction Prediction | Predicting product distribution and yield for novel transformations. | Accelerated discovery of new synthetic methodologies. |
| Catalyst Discovery | Screening virtual libraries of catalysts for C-Cl bond activation. | Identification of more efficient and sustainable catalysts. |
| Mechanistic Insights | Analyzing complex reaction data to elucidate reaction mechanisms. | Deeper understanding of the factors controlling reactivity. |
Exploration of Unconventional Activation Methods for C-Cl Bond Functionalization
Moving beyond traditional thermal methods, researchers are exploring a range of unconventional techniques to activate the C-Cl bond in alkyl halides like Benzene, (2-chlorobutyl)-. These methods offer the potential for milder reaction conditions, improved selectivity, and access to novel reactivity.
Emerging Activation Strategies:
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-C and C-heteroatom bond formation. nih.gov For Benzene, (2-chlorobutyl)-, this could involve the use of photosensitizers to generate reactive radical intermediates that can participate in a variety of transformations under mild conditions.
Electrocatalysis: Electrochemical methods provide a means to drive redox reactions with precise control over the reaction potential. This can be applied to the reductive cleavage of the C-Cl bond, offering a green alternative to chemical reductants.
Mechanochemistry: The use of mechanical force, such as ball milling, can induce chemical reactions in the solid state. This solvent-free approach could provide a novel and sustainable way to effect transformations of Benzene, (2-chlorobutyl)-.
Development of Biomimetic and Enzyme-Inspired Catalytic Transformations
Nature has evolved highly efficient enzymes for a vast array of chemical transformations. Drawing inspiration from these biological catalysts, researchers are developing synthetic systems that mimic their function for applications in organic synthesis, including the dehalogenation of chlorinated hydrocarbons. nih.govacs.orgacs.orgnih.gov
Key Approaches:
Artificial Metalloenzymes: These hybrid catalysts combine the substrate-binding capabilities of proteins with the catalytic activity of transition metals. An engineered protein scaffold could be designed to bind Benzene, (2-chlorobutyl)- with high specificity and position it for selective C-Cl bond cleavage by an incorporated metal cofactor.
Supramolecular Catalysis: The use of synthetic host molecules, such as cyclodextrins or calixarenes, can create microenvironments that mimic the active sites of enzymes. These hosts can encapsulate Benzene, (2-chlorobutyl)-, pre-organizing it for a subsequent catalytic transformation and influencing the selectivity of the reaction.
Dehalogenase Mimics: Haloalkane dehalogenases are enzymes that catalyze the hydrolysis of alkyl halides. nih.gov Synthetic catalysts inspired by the active site of these enzymes, which often feature hydrogen-bond donors to stabilize the leaving halide, could be developed for the efficient dehalogenation of Benzene, (2-chlorobutyl)-. nih.gov
Advanced Mechanistic Studies using Ultrafast Spectroscopy and In Situ Monitoring
A detailed understanding of reaction mechanisms is crucial for the rational design of new and improved chemical processes. Advanced spectroscopic techniques are enabling researchers to probe reaction intermediates and transition states with unprecedented temporal and structural resolution. escholarship.orgrsc.org
Techniques for Mechanistic Elucidation:
Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption and two-dimensional infrared (2D IR) spectroscopy can be used to directly observe the short-lived intermediates involved in the cleavage of the C-Cl bond of Benzene, (2-chlorobutyl)-. escholarship.orgrsc.org This can provide critical insights into the dynamics of bond breaking and formation.
In Situ Reaction Monitoring: The use of in situ spectroscopic methods, such as Raman and FTIR spectroscopy, allows for the real-time tracking of reactant consumption and product formation. mt.comnih.gov This provides valuable kinetic data and can help to identify key intermediates that accumulate during the course of a reaction. mt.comnih.gov
Computational Modeling: Density functional theory (DFT) and other computational methods are invaluable for mapping out potential energy surfaces and calculating the structures and energies of transition states and intermediates. When combined with experimental data, these calculations can provide a comprehensive picture of the reaction mechanism.
Design of Next-Generation Functional Materials Utilizing Chlorobutylbenzene Scaffolds
The unique combination of an aromatic ring and a reactive alkyl chloride moiety makes Benzene, (2-chlorobutyl)- a potentially valuable building block for the synthesis of advanced functional materials.
Potential Material Applications:
Polymers with Tailored Properties: The chlorobutyl group can serve as a handle for polymerization or for post-polymerization modification. This could enable the synthesis of polymers with precisely controlled architectures and functionalities, leading to materials with tailored optical, electronic, or mechanical properties.
Liquid Crystals: The rigid aromatic core and the flexible butyl chain of chlorobutylbenzene derivatives could be incorporated into molecules designed to exhibit liquid crystalline behavior. The specific substitution pattern and the nature of the terminal groups would influence the mesophase properties.
Active Pharmaceutical Ingredients (APIs): The chlorobutylbenzene scaffold could be elaborated into more complex molecules with potential biological activity. The C-Cl bond provides a reactive site for the introduction of various functional groups necessary for interaction with biological targets.
Holistic Environmental Risk Assessment and Sustainable Management Approaches for Chlorinated Hydrocarbons
Given the persistence and potential toxicity of some chlorinated hydrocarbons, a comprehensive understanding of the environmental fate and impact of Benzene, (2-chlorobutyl)- is essential. nih.govnih.govservice.gov.ukresearchgate.netresearchgate.net Future research will focus on developing a holistic approach to its environmental risk assessment and the implementation of sustainable management strategies.
Areas of Focus:
Biodegradation Pathways: Investigating the microbial degradation of Benzene, (2-chlorobutyl)- is crucial for understanding its persistence in the environment. This includes identifying the microorganisms and enzymes capable of cleaving the C-Cl bond and metabolizing the resulting intermediates.
Advanced Oxidation Processes (AOPs): AOPs, which involve the generation of highly reactive species such as hydroxyl radicals, are effective for the degradation of persistent organic pollutants. Research into the application of AOPs for the remediation of water and soil contaminated with Benzene, (2-chlorobutyl)- is a promising area.
Sustainable Remediation Technologies: The development of innovative and sustainable in-situ bioremediation strategies is a key goal. mdpi.comresearchgate.neteponline.commdpi.comyoutube.com This could involve the use of bio-based materials from renewable resources as electron donors to stimulate the reductive dechlorination of Benzene, (2-chlorobutyl)- in contaminated groundwater. mdpi.comresearchgate.net
Interactive Data Table: Environmental Research Priorities for Chlorinated Hydrocarbons
| Research Area | Objective | Key Methodologies |
| Environmental Fate | Determine persistence and transformation products in soil and water. | Laboratory microcosm studies, field monitoring, analytical chemistry. |
| Ecotoxicology | Assess the impact on relevant aquatic and terrestrial organisms. | Standardized toxicity testing, biomarker analysis. |
| Remediation | Develop effective and sustainable methods for decontamination. | Bioremediation, advanced oxidation processes, phytoremediation. |
| Risk Assessment | Quantify the potential risks to human health and the environment. | Exposure modeling, dose-response assessment, uncertainty analysis. nih.govnih.govresearchgate.netresearchgate.net |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Benzene, (2-chlorobutyl), and how can reaction efficiency be optimized?
- Methodology : The synthesis typically involves Friedel-Crafts alkylation, where a chloroalkane (e.g., 2-chlorobutyl chloride) reacts with benzene in the presence of a Lewis acid catalyst like AlCl₃. Optimization requires controlling stoichiometry (1:1 molar ratio of benzene to chloroalkane) and reaction temperature (30–50°C). Post-synthesis purification via fractional distillation is critical to isolate the product from unreacted benzene and byproducts .
- Data Consideration : Monitor reaction progress using GC-MS to detect intermediates and ensure completion. Yields >70% are achievable with rigorous moisture exclusion .
Q. How can NMR spectroscopy confirm the structural integrity of Benzene, (2-chlorobutyl)?
- Methodology :
- ¹H NMR : Expect aromatic protons (δ 6.5–7.5 ppm) and distinct signals for the chlorobutyl chain: CH₂Cl (δ 3.5–4.0 ppm), CH₂ adjacent to the benzene ring (δ 2.5–3.0 ppm), and alkyl protons (δ 1.0–2.0 ppm).
- ¹³C NMR : Aromatic carbons (δ 120–140 ppm), CH₂Cl (δ 45–50 ppm), and alkyl carbons (δ 20–35 ppm).
Q. What purification techniques are recommended for Benzene, (2-chlorobutyl) to achieve >95% purity?
- Methodology :
- Liquid-Liquid Extraction : Use water to remove polar impurities, followed by drying over anhydrous Na₂SO₄.
- Column Chromatography : Employ silica gel with a hexane/ethyl acetate gradient (95:5 to 85:15) to separate nonpolar byproducts.
- Distillation : Use vacuum distillation (bp ~180–200°C at 10 mmHg) for final purification.
Advanced Research Questions
Q. What experimental design considerations are critical for studying the electrophilic substitution reactivity of Benzene, (2-chlorobutyl)?
- Key Factors :
- Solvent Polarity : Use nonpolar solvents (e.g., CCl₄) to stabilize carbocation intermediates in Friedel-Crafts reactions.
- Catalyst Activity : Test alternative Lewis acids (e.g., FeCl₃ or ZnCl₂) to compare regioselectivity and reaction rates.
- Temperature Gradients : Higher temperatures (60–80°C) may favor para-substitution due to kinetic control.
Q. How can computational chemistry resolve contradictions in reported reaction mechanisms for Benzene, (2-chlorobutyl)?
- Methodology :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare activation energies of competing pathways (e.g., chlorobutyl chain rotation vs. ring distortion).
- Molecular Dynamics : Simulate solvent effects on transition states to explain discrepancies in experimental yields.
Q. What analytical strategies address contradictions in spectral data for Benzene, (2-chlorobutyl) derivatives?
- Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
